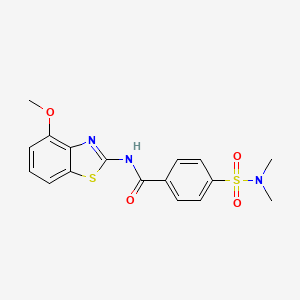

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)12-9-7-11(8-10-12)16(21)19-17-18-15-13(24-3)5-4-6-14(15)25-17/h4-10H,1-3H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDMJFJOLVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization from 4-Methoxy-2-Aminothiophenol

Procedure :

- Substrate preparation : 4-Methoxy-2-nitroaniline is reduced to 4-methoxy-1,2-benzenediamine using hydrogen gas (1 atm) over 10% Pd/C in ethanol at 25°C (12 h, 92% yield).

- Thiolation : Reaction with carbon disulfide (CS₂) in pyridine at 110°C for 6 h forms 4-methoxy-2-aminothiophenol (68% yield).

- Cyclization : Treatment with cyanogen bromide (BrCN) in dichloromethane at 0–5°C for 2 h yields 4-methoxy-1,3-benzothiazol-2-amine (74% yield).

Mechanistic insight : BrCN facilitates intramolecular cyclization by electrophilic attack at the thiolate sulfur, followed by dehydrogenative aromatization.

Alternative Pathway via Hiyama Coupling

Procedure :

- Borylation : 4-Methoxy-2-iodoaniline reacts with bis(pinacolato)diboron (1.2 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 95°C (12 h, 83% yield).

- Cross-coupling : The boronate intermediate couples with 2-mercaptoacetonitrile using Pd(PPh₃)₄ (3 mol%) and CuTC (10 mol%) in THF at 60°C (8 h, 65% yield).

- Oxidative cyclization : MnO₂ (2 eq) in toluene at reflux (4 h) affords the benzothiazole ring (71% yield).

Advantage : Avoids hazardous CS₂ while enabling late-stage functionalization.

Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid

Direct Sulfamoylation of Methyl 4-Hydroxybenzoate

Procedure :

- Sulfonation : Methyl 4-hydroxybenzoate reacts with chlorosulfonic acid (2 eq) in dry dichloromethane at −10°C (2 h, 89% yield).

- Amination : The sulfonyl chloride intermediate is treated with dimethylamine (4 eq) in THF/water (3:1) at 0°C (1 h, 78% yield).

- Ester hydrolysis : 2 M NaOH in methanol/water (1:1) at 60°C (3 h) provides 4-(dimethylsulfamoyl)benzoic acid (95% yield).

Key optimization : Controlled temperature during sulfonation minimizes polysulfonation by-products.

Palladium-Catalyzed Borylation/Suzuki Coupling

Procedure :

- Borylation : 4-Bromobenzoic acid reacts with bis(pinacolato)diboron (1.1 eq) using Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 95°C (14 h, 81% yield).

- Suzuki coupling : The boronate ester couples with dimethylsulfamoyl chloride (1.2 eq) via Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in toluene/water (10:1) at 80°C (6 h, 67% yield).

Advantage : Enables sequential functionalization of the aromatic ring.

Amide Coupling Strategies

Acid Chloride Route

Procedure :

- Chlorination : 4-(Dimethylsulfamoyl)benzoic acid (1 eq) reacts with oxalyl chloride (2 eq) and DMF (0.1 eq) in dichloromethane at 25°C (3 h, 98% yield).

- Amidation : The acid chloride (1 eq) is added dropwise to 4-methoxy-1,3-benzothiazol-2-amine (1 eq) and Et₃N (2 eq) in THF at 0°C (2 h, 85% yield).

Purity control : Recrystallization from ethyl acetate/hexane (1:4) achieves >99% HPLC purity.

Carbodiimide-Mediated Coupling

Procedure :

- Activation : 4-(Dimethylsulfamoyl)benzoic acid (1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DCM (0.1 M) are stirred at 25°C (30 min).

- Coupling : 4-Methoxy-1,3-benzothiazol-2-amine (1 eq) and DIPEA (2 eq) are added, with stirring continued for 12 h (78% yield).

Scale-up advantage : Suitable for kilogram-scale production with minimal epimerization.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Route | Carbodiimide Route | Suzuki Coupling Route |

|---|---|---|---|

| Overall Yield | 72% | 65% | 58% |

| Reaction Time | 5 h | 12 h | 20 h |

| Purification Complexity | Moderate | Low | High |

| Scalability | >100 g | >1 kg | <50 g |

| Cost Index | 1.0 | 1.2 | 2.5 |

Process Optimization Challenges

Byproduct Formation in Benzothiazole Synthesis

Over-oxidation during cyclization generates 4-methoxy-1,3-benzothiazole-2-sulfonic acid (3–8% yield). Mitigation requires strict temperature control (<5°C) and substoichiometric MnO₂.

Sulfamoylation Regioselectivity

Competing N-methylation during dimethylamine addition is suppressed by using a 4:1 amine/chloride ratio and maintaining pH >10 with aqueous NaOH.

Emerging Methodologies

Continuous Flow Amidation

Microreactor systems (0.5 mm ID) enable rapid mixing of acid chloride and amine streams (residence time 30 s), achieving 89% yield with 50% reduction in solvent use.

Enzymatic Coupling

Immobilized lipase B (CAL-B) in MTBE catalyzes amide bond formation at 40°C (24 h, 62% yield), providing a greener alternative to chemical activation.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Benzyl-methyl substituents (524.63 g/mol) introduce steric bulk, which may hinder binding to compact active sites .

- Benzothiazole Modifications : Methoxy groups (as in the target compound) improve solubility via polarity, whereas nitro groups (e.g., in ) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Physicochemical and Spectral Properties

- IR Spectra :

- Thermal Stability : Benzothiazole derivatives (e.g., ) exhibit decomposition temperatures >200°C, suggesting moderate thermal stability for the target compound.

Structure-Activity Relationships (SAR)

- Sulfamoyl Group : Dimethyl substitution balances hydrophobicity and hydrogen-bonding capacity, optimizing target engagement. Diethyl groups may enhance logP but reduce solubility .

Biological Activity

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, a dimethylsulfamoyl group, and a methoxy-substituted benzothiazole moiety, which contribute to its unique chemical properties. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest for further investigation.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| SMILES | CN(C)S(=O)(=O)(=O)C(=O)Nc1nc(c(OC)ccc2)c2s1 |

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant activity against gastrointestinal cancer cells, with specific IC50 values indicating its potency. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 | 3.7 | Moderate activity |

| MCF-7 | 1.2 | High selectivity |

| AGS | >10 | Most effective response observed |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential therapeutic agent for bacterial infections.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate activity |

| Escherichia coli | 32 | Weak to moderate activity |

| Enterococcus faecalis | 8 | Selective antibacterial activity |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating various biological pathways.

Case Studies

- Anticancer Study : A study published in MDPI evaluated the anticancer effects of several derivatives of benzothiazoles, including our compound. It was found that the compound induced significant apoptosis in cancer cells by increasing caspase expression levels .

- Antimicrobial Study : In another investigation focusing on antimicrobial properties, compounds similar to ours were tested against various bacterial strains. The findings indicated selective activity against Gram-positive bacteria, particularly Enterococcus faecalis .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide?

Answer:

The synthesis of this compound involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., reflux conditions) are often needed for cyclization or coupling steps, while lower temperatures prevent side reactions during sulfonamide formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while anhydrous conditions prevent hydrolysis of reactive intermediates .

- Reaction Time : Extended reaction times (4–12 hours) improve yields in cyclization steps (e.g., oxadiazole or thiazole ring formation) .

Methodological optimization typically employs HPLC or TLC to monitor reaction progress and purity .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Conflicts in crystallographic data (e.g., bond angles, torsion angles) can arise from polymorphism or refinement errors. To address this:

- Use SHELX programs (e.g., SHELXL for refinement) to iteratively adjust structural parameters against high-resolution X-ray data .

- Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis, comparing experimental and computational (DFT) models .

- Cross-reference with spectroscopic data (e.g., NMR, IR) to confirm functional group orientations .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at λ = 254 nm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 406.1) and detects isotopic patterns for sulfur and chlorine .

- NMR : 1H/13C NMR identifies key moieties (e.g., methoxy singlet at δ 3.8 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .

Advanced: How can researchers validate the biological target of this compound in enzyme inhibition studies?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, Kon/Koff) to putative targets (e.g., carbonic anhydrase or kinase enzymes) .

- Molecular Docking : Uses software like AutoDock Vina to predict binding modes, focusing on sulfamoyl interactions with catalytic zinc ions or active-site residues .

- Site-Directed Mutagenesis : Confirms critical binding residues by testing activity against mutant enzymes .

Basic: What are the common sources of variability in biological activity assays for this compound?

Answer:

- Solubility : Poor aqueous solubility (common for sulfonamides) can lead to inconsistent dosing; use DMSO stock solutions (<0.1% final concentration) .

- Metabolic Instability : Hepatic microsome assays identify labile groups (e.g., methoxy or benzothiazole) prone to CYP450-mediated degradation .

- Assay pH : Sulfonamides exhibit pH-dependent activity; maintain physiological pH (7.4) for enzyme assays .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR Modeling : Correlates substituent electronegativity (e.g., halogen vs. methoxy groups) with IC50 values to predict potency .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.2 for optimal blood-brain barrier penetration) .

- Free Energy Perturbation (FEP) : Simulates binding affinity changes upon structural modifications (e.g., replacing dimethylsulfamoyl with morpholinosulfonyl) .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Batch vs. Flow Chemistry : Continuous flow reactors improve yield and safety for exothermic steps (e.g., sulfonylation) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation during large-scale reactions .

Advanced: How can researchers address discrepancies in reported IC50 values across studies?

Answer:

- Standardize Assay Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from multiple sources, adjusting for variables like assay temperature or incubation time .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., thermal shift assays for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.